molecular formula C8H12N2O B8198625 2-(5-Aminopyridin-2-yl)propan-2-ol

2-(5-Aminopyridin-2-yl)propan-2-ol

Cat. No.: B8198625
M. Wt: 152.19 g/mol
InChI Key: RXGGHFNLSZGCRF-UHFFFAOYSA-N
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Description

2-(5-Aminopyridin-2-yl)propan-2-ol is an organic compound with the molecular formula C8H12N2O It is a derivative of pyridine, featuring an amino group at the 5-position and a hydroxyl group at the 2-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Aminopyridin-2-yl)propan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with 5-aminopyridine as the starting material.

    Alkylation: The amino group at the 5-position is protected, and the pyridine ring is alkylated at the 2-position using an appropriate alkylating agent, such as isopropyl bromide, under basic conditions.

    Deprotection: The protecting group on the amino group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Aminopyridin-2-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a more saturated derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Products include 2-(5-Aminopyridin-2-yl)propan-2-one.

    Reduction: Products include 2-(5-Aminopyridin-2-yl)propan-2-amine.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

2-(5-Aminopyridin-2-yl)propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Aminopyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminopyridin-2-yl)propan-2-ol: Similar structure but with the amino group at the 4-position.

    2-(5-Hydroxypyridin-2-yl)propan-2-ol: Similar structure but with a hydroxyl group instead of an amino group at the 5-position.

Uniqueness

2-(5-Aminopyridin-2-yl)propan-2-ol is unique due to the specific positioning of the amino and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

2-(5-aminopyridin-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-8(2,11)7-4-3-6(9)5-10-7/h3-5,11H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGGHFNLSZGCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(C=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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